

ML-005 Esterase: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ML005

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Introduction

ML-005 is a novel esterase identified through a functional metaproteomics approach from a soil sample.[1][2][3] This enzyme represents a new member of a hitherto uncharacterized family of microbial esterases.[1] As a serine hydrolase, ML-005 exhibits lipolytic activity with a preference for short-chained substrates, classifying it as a carboxylesterase (EC 3.1.1.1).[2] Its stability under various conditions, such as high temperature and a broad pH range, makes it a person of interest for potential biocatalysis applications.[1][2] This technical guide provides a detailed overview of the biochemical and enzymatic properties of ML-005, including its kinetic parameters, substrate specificity, and the experimental protocols used for its characterization.

Biochemical and Enzymatic Properties

ML-005 was heterologously expressed in *Escherichia coli* for biochemical characterization.[1] [2] The enzyme's catalytic triad, essential for its hydrolytic activity, has been identified through homology analysis and confirmed by site-directed mutagenesis to consist of Serine-99, Aspartate-164, and Histidine-191.[1][2]

Substrate Specificity

ML-005 demonstrates a clear preference for short-chain p-nitrophenyl (pNP) esters, with the highest activity observed against p-nitrophenyl butyrate (C4).[1] The hydrolytic activity

decreases as the acyl chain length increases.^[1]

| Substrate (p-Nitrophenyl Ester) | Relative Activity (%) |
|---------------------------------|------------------------|
| Butyrate (C4) | 100 |
| Octanoate (C8) | 66.1 |
| Decanoate (C10) | 11 |
| Dodecanoate (C12) | 2 |
| Myristate (C14) | <1 |
| Palmitate (C16) | No detectable activity |

Table 1: Substrate specificity of ML-005 esterase. The activity is shown relative to p-nitrophenyl butyrate.^[1]

Kinetic Parameters

The kinetic properties of ML-005 were determined using p-nitrophenyl butyrate as the substrate.

| Parameter | Value |
|----------------------------------|--|
| V _{max} | 59.8 μM/min |
| K _m | 137.9 μM |
| k _{cat} | 26 s ⁻¹ |
| k _{cat} /K _m | 1.88 × 10 ⁵ M ⁻¹ s ⁻¹ |

Table 2: Michaelis-Menten kinetic parameters for ML-005 esterase with p-nitrophenyl butyrate.^{[1][2]}

Effects of Temperature and pH

ML-005 exhibits a mesophilic to thermophilic temperature preference and is active over a broad pH range.

| Condition | Optimal | Range of High Activity |
|-------------|---------|-------------------------------|
| Temperature | 45°C | 50% activity retained at 55°C |
| pH | 8.0 | Active between pH 5 and 12 |

Table 3: Optimal temperature and pH for ML-005 esterase activity.[\[1\]](#)[\[2\]](#)

Stability Profile

The enzyme demonstrates significant stability under various conditions.

| Condition | Observation |
|-----------------------|--|
| Temperature Stability | Retained over 80% of initial activity after incubation at 50-60°C for 360 minutes. |
| pH Stability | Retained most of its initial activity after incubation between pH 5 and 12. |
| Salt Tolerance | Incubation in 1-5M NaCl solution had a negligible effect on its activity. |

Table 4: Stability of ML-005 esterase under different conditions.[\[1\]](#)[\[2\]](#)

Effects of Inhibitors, Metal Ions, and Detergents

The activity of ML-005 is influenced by various chemical agents.

| Agent | Concentration | Effect on Relative Activity |
|-------------------|---------------|------------------------------------|
| Inhibitors | | |
| PMSF | 1 mM | Almost complete inactivation. |
| DTT | 1 mM | No significant effect. |
| EDTA | 1 mM | No significant effect. |
| β-mercaptoethanol | 1 mM | No significant effect. |
| Metal Ions | | |
| Cu ²⁺ | 1 mM | Significant reduction in activity. |
| Other metal ions | 1 mM | Negligible effect. |
| Organic Solvents | | |
| Methanol | 10% | Retained 21% of activity. |
| Detergents | | |
| SDS | 1% | Complete inactivation. |

Table 5: Influence of various compounds on the activity of ML-005 esterase.[\[1\]](#)[\[2\]](#)

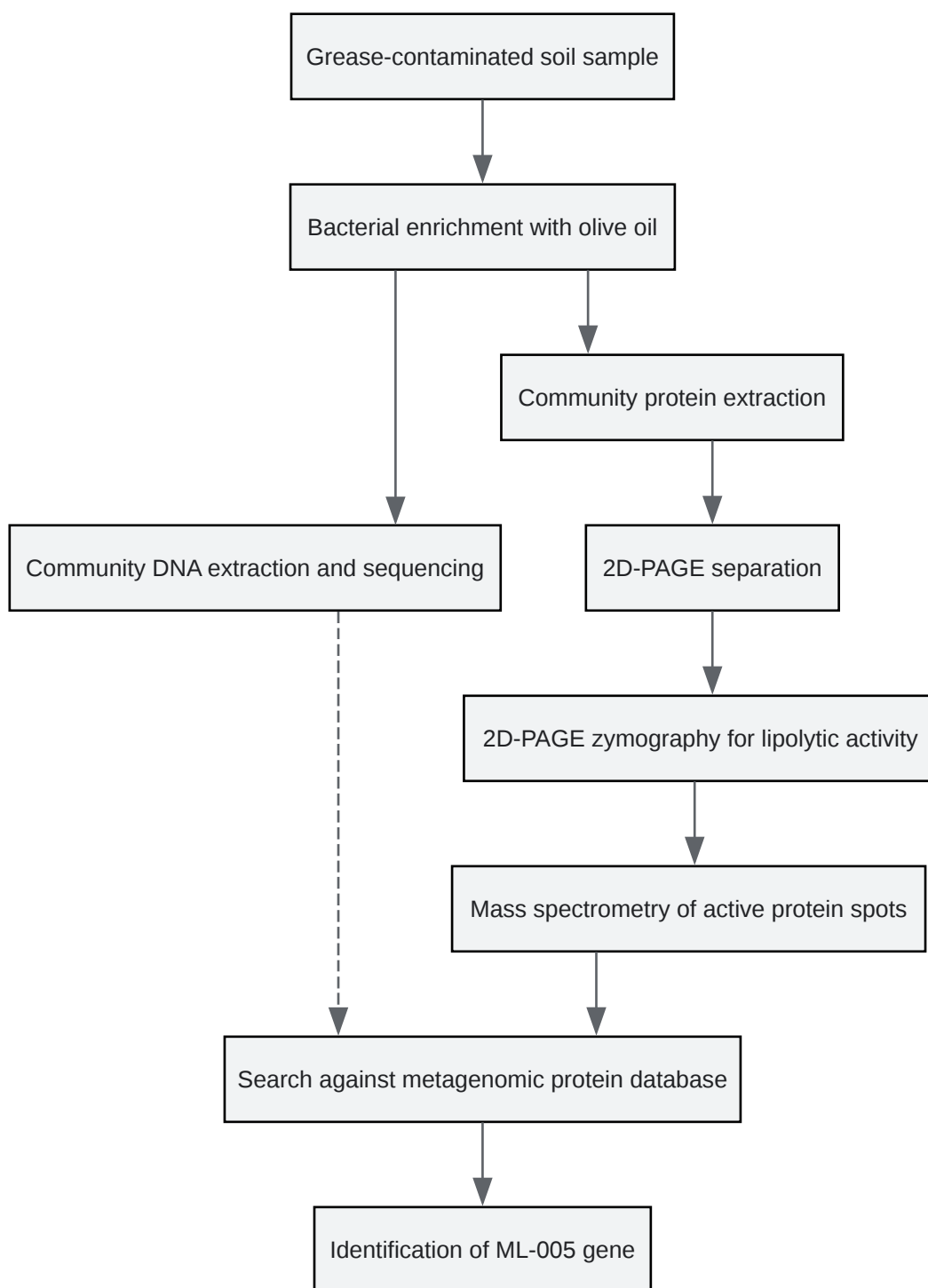
Signaling Pathways

Currently, there is no published information available regarding the direct involvement of ML-005 esterase in any specific cellular signaling pathways. Its discovery through a metaproteomics approach from a soil sample means its endogenous biological context and interactions within a host organism have not yet been elucidated. Future research may explore its potential physiological roles.

Experimental Protocols

Discovery and Identification of ML-005

The discovery of ML-005 involved a functional metaproteomics workflow.



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Caption: Workflow for the discovery of ML-005 esterase.

Heterologous Expression and Purification

The gene encoding ML-005 was expressed in *E. coli*. The protein was then purified for biochemical characterization.

Enzyme Activity Assay

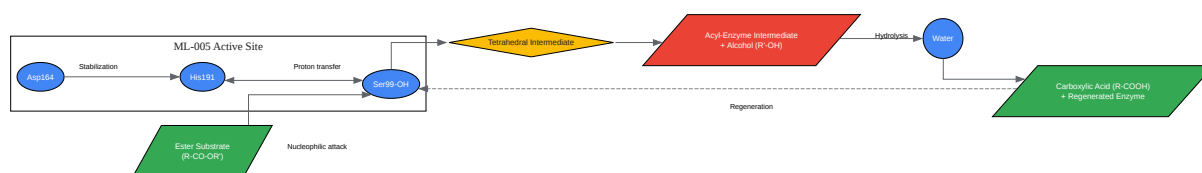
The esterase activity of ML-005 was determined using p-nitrophenyl esters as substrates. The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which can be quantified spectrophotometrically at 410 nm. The standard assay is performed at the optimal temperature and pH.

Site-Directed Mutagenesis

To confirm the catalytic triad residues (Ser-99, Asp-164, and His-191), each was individually mutated. The resulting mutant proteins were expressed, purified, and their activity was measured. A significant loss of activity in the mutants compared to the wild-type enzyme confirms the essential role of these residues in catalysis.

Catalytic Mechanism

As a serine hydrolase, ML-005 employs a catalytic triad to hydrolyze ester bonds. The mechanism involves a nucleophilic attack by the serine residue on the carbonyl carbon of the substrate, facilitated by the histidine and aspartate residues which act as a charge-relay network.



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Caption: Generalized catalytic mechanism of a serine hydrolase like ML-005.

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